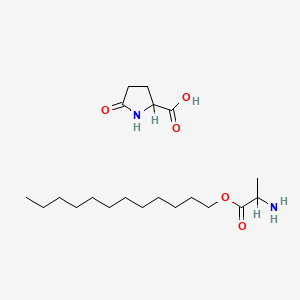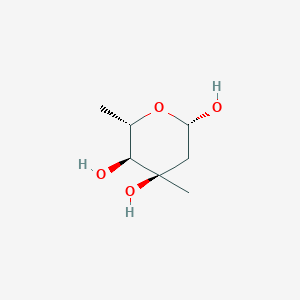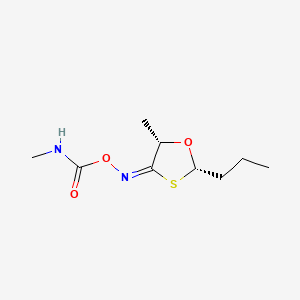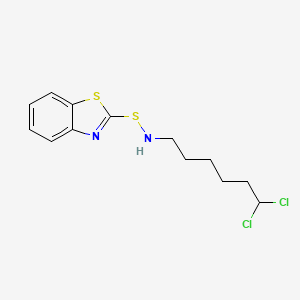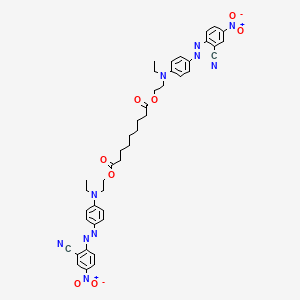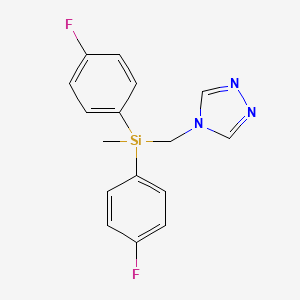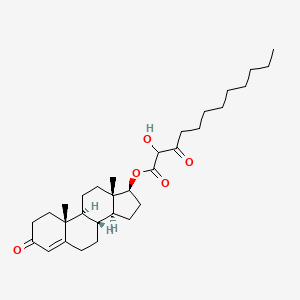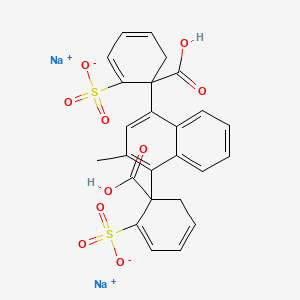
Disodium 1,1'-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is a chemical compound with the molecular formula C28H18Na2O8S2. It is known for its unique structure, which includes a naphthylene core substituted with sulphonatobenzoate groups. This compound is often used in various industrial and scientific applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) typically involves the sulfonation of 2-methyl-1,4-naphthalenedicarboxylic acid followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: It can be reduced to form corresponding sulfonic acids.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted naphthylene compounds .
Scientific Research Applications
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The sulfonate groups play a crucial role in these interactions by forming ionic bonds with positively charged amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Disodium 1,1’-(2-ethyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Disodium 1,1’-(2-propyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
Uniqueness
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
94134-97-1 |
|---|---|
Molecular Formula |
C25H20Na2O10S2 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
disodium;6-carboxy-6-[4-(1-carboxy-2-sulfonatocyclohexa-2,4-dien-1-yl)-3-methylnaphthalen-1-yl]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C25H22O10S2.2Na/c1-15-14-18(24(22(26)27)12-6-4-10-19(24)36(30,31)32)16-8-2-3-9-17(16)21(15)25(23(28)29)13-7-5-11-20(25)37(33,34)35;;/h2-11,14H,12-13H2,1H3,(H,26,27)(H,28,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
LHXAJDSIXRCFPO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3(CC=CC=C3S(=O)(=O)[O-])C(=O)O)C4(CC=CC=C4S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


